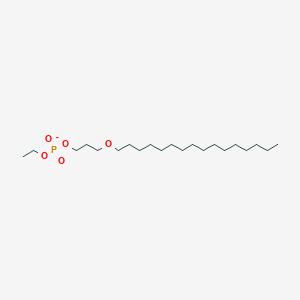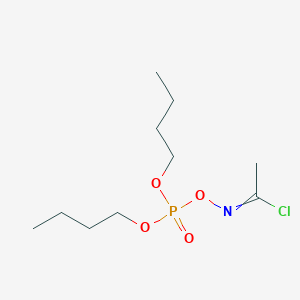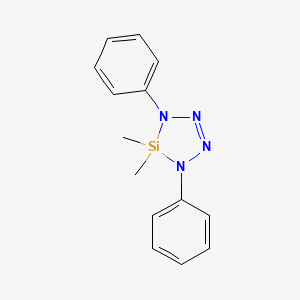
5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole is a heterocyclic compound that features a unique structure with both silicon and nitrogen atoms in its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diphenylsilane with azides in the presence of a catalyst to form the tetrazasilole ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can convert it to more reduced forms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazasilole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while substitution reactions can introduce various functional groups into the tetrazasilole ring.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex silicon-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique pharmacological profiles.
Industry: Utilized in materials science for the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon and nitrogen atoms in the ring structure can form specific interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Another heterocyclic compound with a similar ring structure but different substituents.
4,4-Dimethyl-5,5-diphenyl-1-[1,1,2-trimethyl-2-(triphenylphosphonio)propyl]-4,5-dihydro-1H-pyrazol-3-yl (triphenyl)phosphonium dibromide: A related compound with a pyrazole ring and additional functional groups.
Uniqueness: 5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole is unique due to the presence of silicon in its ring structure, which imparts distinct chemical and physical properties compared to other heterocycles. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
109639-46-5 |
|---|---|
Molekularformel |
C14H16N4Si |
Molekulargewicht |
268.39 g/mol |
IUPAC-Name |
5,5-dimethyl-1,4-diphenyltetrazasilole |
InChI |
InChI=1S/C14H16N4Si/c1-19(2)17(13-9-5-3-6-10-13)15-16-18(19)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI-Schlüssel |
YHFIUBGKPZWPMF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(N(N=NN1C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


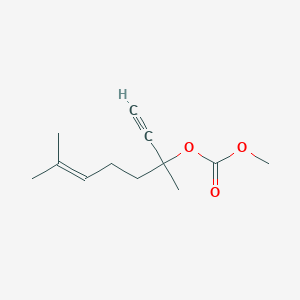
![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14334796.png)
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14334803.png)

![1,1'-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4'-bipyridin-1-ium diiodide](/img/structure/B14334818.png)
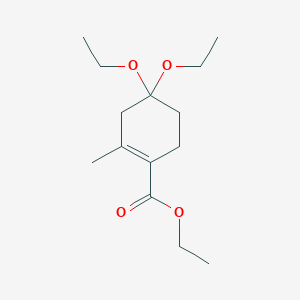


![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)

![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)
